2,3-Dihydro-1-benzothiophene-2-carbohydrazide hydrochloride
Overview
Description
“2,3-Dihydro-1-benzothiophene-2-carbohydrazide hydrochloride” is a sulfur-containing organic compound . It has a molecular weight of 230.72 and its IUPAC name is 2,3-dihydrobenzo[b]thiophene-2-carbohydrazide hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10N2OS.ClH/c10-11-9(12)8-5-6-3-1-2-4-7(6)13-8;/h1-4,8H,5,10H2,(H,11,12);1H . This code provides a specific string of characters that represents the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The compound’s storage temperature is at room temperature .Scientific Research Applications
Synthesis and Chemical Characterization
2,3-Dihydro-1-benzothiophene-2-carbohydrazide hydrochloride and its derivatives are synthesized for various chemical studies and applications. For instance, the synthesis of 3-chloro-N′-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide through the reaction of 2-hydroxy-6-pentadecylbenzaldehyde with 3-chloro-1-benzothiophene-2-carboxylicacidhydrazide highlights the compound's utility in creating new chemical entities. The structure of these compounds is confirmed using techniques such as elemental analysis, IR, 1H NMR, 13C NMR, and mass spectral analysis, underscoring their importance in synthetic chemistry research (Naganagowda et al., 2014).
Biological Activity
Several studies focus on evaluating the biological activities of derivatives of this compound. These studies have revealed antimicrobial, analgesic, and anthelmintic properties. For example, the synthesis and subsequent testing of various heterocyclic compounds containing the benzothiophene moiety for antimicrobial and anthelmintic activities indicate the potential use of these compounds in developing new therapeutic agents (Naganagowda et al., 2011).
Corrosion Inhibition
The application of this compound derivatives in materials science, particularly in corrosion inhibition, demonstrates their versatility. Research on the inhibitive action of 3-chloro-1-benzothiophene-2-carbohydrazide on the corrosion behavior of 6061 Al alloy/SiCp composite in hydrochloric acid medium highlights the potential of these compounds in protecting metals and alloys from corrosion, thus extending their lifespan in industrial applications (Kini et al., 2011).
Antimicrobial Agents against Multidrug-Resistant Strains
A notable application in the pharmaceutical field is the development of antimicrobial agents. A study synthesizing and evaluating benzo[b]thiophene acylhydrazones against multidrug-resistant Staphylococcus aureus showcases the compound's potential in addressing the challenge of antibiotic resistance, a major global health concern. This research emphasizes the need for new antimicrobial agents capable of combating resistant bacterial strains (Barbier et al., 2022).
Safety and Hazards
Properties
IUPAC Name |
2,3-dihydro-1-benzothiophene-2-carbohydrazide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS.ClH/c10-11-9(12)8-5-6-3-1-2-4-7(6)13-8;/h1-4,8H,5,10H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYANYADAQXHNLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=CC=CC=C21)C(=O)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427379-85-8 | |
Record name | Benzo[b]thiophene-2-carboxylic acid, 2,3-dihydro-, hydrazide, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427379-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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